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Compound Name: Lesogaberan hydrochloride

Cat. No.: B10828281 Get Quote

Technical Support Center: Lesogaberan
Hydrochloride
Welcome to the Technical Support Center for Lesogaberan Hydrochloride. This resource is

designed for researchers, scientists, and drug development professionals to provide guidance

on the optimal use of Lesogaberan hydrochloride in experimental settings, with a specific

focus on mitigating the risk of liver enzyme elevation.

Frequently Asked Questions (FAQs)
Q1: What is Lesogaberan hydrochloride and what is its mechanism of action?

A1: Lesogaberan hydrochloride (also known as AZD3355) is a potent and selective agonist

for the GABA-B (gamma-aminobutyric acid, type B) receptor.[1] Its primary mechanism of

action involves mimicking the effect of the endogenous neurotransmitter GABA at this receptor,

which is involved in various physiological processes. Lesogaberan was initially developed for

the treatment of gastroesophageal reflux disease (GERD).[2]

Q2: Has liver enzyme elevation been observed with Lesogaberan hydrochloride in clinical

trials?

A2: Yes, mild and reversible increases in liver enzymes have been reported in a small

percentage of subjects (<2%) in some clinical studies.[3] These elevations were generally
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transient and resolved after discontinuation of the drug.[3]

Q3: At what doses were these liver enzyme elevations observed?

A3: The observation of altered liver function enzymes was noted in a clinical trial at a dose of

240 mg twice daily.[2] In five Phase 2 clinical studies with oral doses of up to 240mg twice daily

for four weeks, mild increases in liver enzymes were seen in a small number of subjects.[3]

Q4: What is the known pharmacokinetic profile of Lesogaberan?

A4: Lesogaberan is rapidly absorbed after oral administration, with maximum plasma

concentrations reached within 1-2 hours.[4] The majority of the drug is eliminated through

metabolism, and its metabolites are primarily excreted in the urine.[4][5] The terminal half-life is

between 11 and 13 hours.[4]

Q5: What is the current understanding of the mechanism behind Lesogaberan-induced liver

enzyme elevation?

A5: The exact mechanism is not well understood and appears to be idiosyncratic, meaning it

occurs in a small subset of individuals and is not directly predictable from the drug's primary

pharmacology.[6][7] General mechanisms for idiosyncratic drug-induced liver injury (DILI) often

involve the formation of reactive metabolites or an immune-mediated response.[8][9][10]

However, preclinical toxicity studies in rats and mice did not show any hepatic effects.[3]

Troubleshooting Guide: Managing Elevated Liver
Enzymes
If you observe an unexpected elevation in liver enzymes (e.g., ALT, AST, ALP, or bilirubin)

during your experiments with Lesogaberan hydrochloride, follow these steps:

Step 1: Immediate Actions

Confirm the Finding: Repeat the liver function tests on a new sample to rule out experimental

error.

Pause Dosing: Temporarily suspend the administration of Lesogaberan hydrochloride to

the affected animal(s) or cell cultures.
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Review Experimental Protocol: Carefully examine your protocol for any potential confounding

factors, such as contamination, vehicle effects, or errors in dose calculation.

Step 2: Data Collection and Analysis

Quantify the Elevation: Determine the magnitude of the enzyme elevation relative to baseline

and to the upper limit of normal (ULN) for the specific animal model or cell type.

Assess Other Indicators of Liver Injury: Evaluate other markers of liver function, such as total

bilirubin, albumin, and prothrombin time, if applicable to your model.

Histopathological Analysis: If feasible, collect liver tissue for histopathological examination to

identify the nature and extent of any cellular damage.

Step 3: Investigation and Reporting

Dose-Response Relationship: If multiple dose groups are included in your study, analyze the

incidence and severity of liver enzyme elevations across the different doses to assess for a

dose-dependent effect.

Temporal Relationship: Document the time course of the enzyme elevations in relation to the

initiation and cessation of Lesogaberan administration.

Consult Literature: Review available literature on drug-induced liver injury and GABA-B

agonists for any similar findings or proposed mechanisms.

Data Presentation
Table 1: Summary of Clinical Observations of Liver Enzyme Elevation with Lesogaberan
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Dose
Study
Phase

Duration

Incidence
of
Elevated
Liver
Enzymes

Severity Outcome
Referenc
e

Up to

240mg BID
Phase 2 4 weeks

<2% of

subjects in

two studies

Mild

Resolved

after

treatment

cessation

[3]

60, 120,

180, 240

mg BID

Phase 2b 4 weeks

Six

patients

receiving

Lesogaber

an (specific

doses for

these

patients

not

detailed)

Not

specified
Reversible [2]

Experimental Protocols
Protocol 1: Monitoring Liver Function in Preclinical Models

Baseline Measurement: Prior to the first administration of Lesogaberan hydrochloride,

collect blood samples to establish baseline levels of key liver enzymes (ALT, AST, ALP) and

bilirubin.

Regular Monitoring: Collect blood samples at regular intervals throughout the study period

(e.g., weekly for short-term studies, monthly for long-term studies). Increase the frequency of

monitoring if higher doses are used.

End-of-Study Analysis: At the termination of the study, perform a final panel of liver function

tests.
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Sample Processing: Process blood samples according to standard laboratory procedures to

obtain serum or plasma for analysis.

Biochemical Analysis: Use validated commercial assay kits for the quantitative determination

of ALT, AST, ALP, and bilirubin concentrations.

Data Interpretation: Compare the measured enzyme levels to baseline values and to

established reference ranges for the species and strain being used. An elevation of >3x the

upper limit of normal (ULN) for ALT is often considered a threshold for potential concern in

preclinical studies.

Protocol 2: In Vitro Hepatotoxicity Assessment

Cell Culture: Culture primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) in

appropriate media.

Compound Treatment: Treat the cells with a range of concentrations of Lesogaberan
hydrochloride, including a vehicle control. Include a known hepatotoxin (e.g.,

acetaminophen) as a positive control.

Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay: Assess cell viability using a standard method, such as the MTT or LDH

release assay.

Liver Enzyme Measurement: Collect the cell culture supernatant to measure the activity of

released ALT and AST using commercially available kits.

Data Analysis: Calculate the percentage of cell viability and the fold-change in enzyme

activity relative to the vehicle control. Determine the EC50 for cytotoxicity.

Visualizations
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Caption: Hypothesized signaling pathway for idiosyncratic drug-induced liver injury.
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Caption: Troubleshooting workflow for elevated liver enzymes.
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Caption: Logical relationship between dosage and potential hepatotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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